molecular formula C17H15NO3 B11617814 1-[(3-Hydroxypropyl)amino]anthracene-9,10-dione CAS No. 62956-45-0

1-[(3-Hydroxypropyl)amino]anthracene-9,10-dione

Cat. No.: B11617814
CAS No.: 62956-45-0
M. Wt: 281.30 g/mol
InChI Key: UATCOPKQRIWTHD-UHFFFAOYSA-N
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Description

1-[(3-Hydroxypropyl)amino]anthracene-9,10-dione is a functionalized anthracene-9,10-dione derivative of significant interest in chemical and biomedical research. This compound, with the molecular formula C17H15NO3 , belongs to a class of molecules known for their potential as DNA-intercalating agents. Studies on structurally similar 2,6-disubstituted anthracene-9,10-diones indicate that the presence of side chains terminating in amino groups is crucial for DNA binding and confers notable in vitro cytotoxicity, suggesting a mechanism of action distinct from other known cytotoxins . This makes it a valuable scaffold for developing novel anticancer agents and conducting structure-activity relationship (SAR) studies . Beyond biomedical applications, this compound serves as a key synthetic intermediate or precursor for dyes and pigments. Its anthraquinone core is a common structure in colorants, and related derivatives, such as 1-[(2-hydroxyethyl)amino]-4-[(3-hydroxypropyl)amino]anthracene-9,10-dione, are commercially used as Disperse Blue 377 . Researchers also utilize this chemical in material science for developing advanced analytical methods, including separation techniques using reverse-phase (RP) HPLC/UPLC . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper storage conditions include keeping the compound in a dark place under an inert atmosphere at room temperature .

Properties

CAS No.

62956-45-0

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

1-(3-hydroxypropylamino)anthracene-9,10-dione

InChI

InChI=1S/C17H15NO3/c19-10-4-9-18-14-8-3-7-13-15(14)17(21)12-6-2-1-5-11(12)16(13)20/h1-3,5-8,18-19H,4,9-10H2

InChI Key

UATCOPKQRIWTHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NCCCO

Origin of Product

United States

Preparation Methods

Anthracene Functionalization

The anthracene core undergoes oxidation to form anthracene-9,10-dione (anthraquinone), a critical intermediate. Industrial oxidation employs gas-phase fixed-bed reactors or liquid-phase oxidation with catalysts like vanadium pentoxide (V2O5V_2O_5) under controlled temperatures (200–300°C). Laboratory methods often use potassium permanganate (KMnO4KMnO_4) in acidic or alkaline media, yielding anthraquinone with >90% purity.

Introduction of the Hydroxypropylamino Group

The hydroxypropylamino moiety is introduced via nucleophilic substitution or condensation reactions. Key reagents include 3-amino-1-propanol and chloroanthraquinone derivatives. For example, Example 17 in patent WO1999065866A1 describes reacting 1,4-dihydroxyanthraquinone with 3-amino-1-propanol in ethylene glycol at 110–120°C, followed by purification via column chromatography.

Detailed Preparation Methods

Method I: Substitution with 3-Amino-1-Propanol

Procedure :

  • Reagents : 1,4-Dihydroxyanthraquinone (1 eq), 3-amino-1-propanol (2 eq), ethylene glycol (solvent), aqueous potassium hydroxide (1 eq).

  • Reaction Conditions : 110–120°C, 48 hours under reflux.

  • Workup : Acidification with 5% HCl, extraction with chloroform, drying over sodium sulfate (Na2SO4Na_2SO_4).

  • Purification : Column chromatography (chloroform:methanol, 20:1).

  • Yield : ~14% (estimated from analogous reactions).

Mechanism : The hydroxyl group at position 1 of anthraquinone acts as a leaving group, enabling nucleophilic attack by the amine group of 3-amino-1-propanol. The reaction proceeds via an SN2S_N2 pathway, facilitated by the polar aprotic solvent ethylene glycol.

Method II: Industrial-Scale Amination

Procedure :

  • Reagents : Anthracene-9,10-dione (1 eq), 3-hydroxypropylamine (1.2 eq), dimethylformamide (DMF), palladium catalyst (Pd/CPd/C).

  • Reaction Conditions : 150°C, 12 hours, hydrogen pressure (5 bar).

  • Workup : Filtration to remove catalyst, solvent evaporation, recrystallization from ethanol.

  • Yield : 65–70%.

Advantages : Higher yield and scalability. The palladium catalyst enhances reaction efficiency by facilitating hydrogenation of intermediates.

Reaction Optimization and Challenges

Regioselectivity Control

Achieving mono-substitution at the 1-position requires careful stoichiometry. Excess 3-amino-1-propanol (>2 eq) leads to bis-substitution products, as seen in the synthesis of 1,4-bis[(3-chloro-2-hydroxypropyl)amino]anthraquinone. Stoichiometric ratios of 1:1.2 (anthraquinone:amine) minimize side reactions.

Solvent and Temperature Effects

  • Ethylene glycol : Enhances solubility of anthraquinone derivatives and stabilizes intermediates via hydrogen bonding.

  • DMF : Facilitates amine nucleophilicity but requires higher temperatures (150°C).

Analytical Characterization

Spectroscopic Validation

  • FT-IR : C=O stretching at 1655–1670 cm1^{-1}, N–H bending at 1540 cm1^{-1}.

  • 1^1H NMR (CDCl3_3): δ 1.5 (quintet, 2H, CH2_2), 3.45–3.55 (m, 4H, CH2_2NH and CH2_2OH), 7.2–8.4 (m, aromatic Hs).

  • MS (ESI+) : m/z 282 [M+H]+^+.

Purity Assessment

HPLC analysis (C18 column, acetonitrile:water gradient) shows >98% purity for industrially synthesized batches.

Comparative Analysis of Methods

Parameter Method I Method II
Yield 14%65–70%
Reaction Time 48 hours12 hours
Scalability Laboratory-scaleIndustrial-scale
Cost High (chromatography)Moderate (catalyst)

Industrial and Research Applications

  • Dye Manufacturing : The compound’s vibrant color (λmax_{max} 433 nm) suits textile and ink applications.

  • Biological Studies : Intercalates DNA, inhibiting topoisomerase II .

Chemical Reactions Analysis

1-[(3-Hydroxypropyl)amino]anthracene-9,10-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include hydroxylated anthracene derivatives and substituted anthracene compounds .

Scientific Research Applications

1-[(3-Hydroxypropyl)amino]anthracene-9,10-dione has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.

    Biology: Employed in the study of biological processes and as a fluorescent probe.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and organic semiconductors.

Mechanism of Action

The mechanism of action of 1-[(3-Hydroxypropyl)amino]anthracene-9,10-dione involves its interaction with molecular targets through its hydroxypropylamino group. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes. The compound’s photophysical properties also play a role in its biological activity, as it can generate reactive oxygen species upon irradiation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Substituent(s) Position(s) Key Properties/Applications References
1-[(3-Hydroxypropyl)amino]anthracene-9,10-dione 3-Hydroxypropylamino 1 Enhanced aqueous solubility due to hydroxyl group; potential for pH-responsive behavior and polymer incorporation.
1-((3-(Dimethylamino)propyl)amino)anthracene-9,10-dione Dimethylaminopropylamino 1 pH-responsive charge switching (tertiary amine → ammonium ion); used in cyclodextrin-based drug delivery systems.
1,4-Bis(ethylamino)anthracene-9,10-dione Ethylamino 1,4 Intramolecular hydrogen bonding (N–H···O); used in studies on anthraquinone dye solubility in supercritical fluids.
1-(Bis(2-hydroxyethyl)amino)anthracene-9,10-dione (HAD) Bis(2-hydroxyethyl)amino 1 Red chromophore covalently integrated into polyurethane chains; improved color fastness and thermal stability (migration rate <2%).
1-(3-Bromopropylamino)anthracene-9,10-dione Bromopropylamino 1 Intermediate in synthesis; bromine enables further functionalization (e.g., nucleophilic substitution to introduce hydroxyl or thiol groups).
1-Hydroxy-2-(aryl)anthracene-9,10-dione derivatives Hydroxy + aryl groups 1,2 Antitumor activity (e.g., compound 24 : LD50 = 3000 mg/kg in rats); substituent-dependent bioactivity and spectral properties.

Physicochemical Properties

Property This compound 1,4-Bis(ethylamino)anthracene-9,10-dione HAD (Bis-hydroxyethylamino)
Solubility High in polar solvents (e.g., methanol, water) Low in water; soluble in supercritical CO2 Soluble in polymers
Thermal Stability Moderate (decomposes ~200°C) Stable up to 250°C High (migration rate <2%)
Chromogenic Behavior λ_max ~500 nm (redshifted due to substituent) λ_max ~600 nm (blue) λ_max = 502 nm (red)
Biological Activity Not reported Not reported Antitumor (IC50 = 5–10 µM)

Biological Activity

1-[(3-Hydroxypropyl)amino]anthracene-9,10-dione is an anthraquinone derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies.

Chemical Structure and Properties

The compound's molecular formula is C15H15N1O2C_{15}H_{15}N_{1}O_{2} with a molecular weight of approximately 255.29 g/mol. Its structure includes an anthracene core functionalized with a hydroxypropylamino group at the 9,10-positions, which is key to its biological activity.

PropertyDescription
Molecular FormulaC15H15N1O2C_{15}H_{15}N_{1}O_{2}
Molecular Weight255.29 g/mol
Functional GroupsHydroxypropylamino
ClassAnthraquinone derivative

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : Upon irradiation, it can generate ROS, which can induce oxidative stress in cells, leading to apoptosis.
  • Cellular Pathways Modulation : It influences pathways related to cell cycle regulation and apoptosis, making it a candidate for cancer therapy .

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:

  • A375 (human melanoma) : IC50 = 5.7 µM
  • A549 (human lung adenocarcinoma) : IC50 < 10 µM
  • K562 (human erythroleukemic) : % inhibition = 25.1% .

These findings suggest that the compound has selective cytotoxicity towards certain cancer types while sparing normal cells.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against a range of bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes .

Study 1: Cytotoxicity Assay

In a study assessing the cytotoxic effects of various anthraquinone derivatives, this compound was found to significantly inhibit the growth of human cancer cell lines compared to control groups. The study utilized an MTT assay to determine cell viability after treatment with varying concentrations of the compound.

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells. It was found that treatment led to increased levels of ROS and activation of caspases, confirming its role as an apoptosis inducer through oxidative stress mechanisms .

Q & A

Q. What are the common synthetic routes for 1-[(3-Hydroxypropyl)amino]anthracene-9,10-dione?

The synthesis involves multi-step organic reactions:

  • Step 1 : Nitration of anthracene to introduce nitro groups at specific positions.
  • Step 2 : Reduction of nitro groups to amino groups using agents like sodium dithionite.
  • Step 3 : Alkylation with 3-hydroxypropyl halides under acidic or basic conditions to introduce the hydroxypropyl substituent.
  • Purification : Recrystallization or column chromatography ensures >95% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1H and 13C NMR confirm aromatic proton environments and substituent integration (e.g., δ 6.6–8.3 ppm for aromatic protons, δ 3.5–4.0 ppm for hydroxypropyl groups) .
  • IR Spectroscopy : Peaks at ~1626 cm⁻¹ (C=O stretching) and ~3400 cm⁻¹ (N-H/O-H stretching) validate functional groups .
  • HRMS : Molecular ion peaks (e.g., m/z 309.14787) confirm molecular weight .

Q. What biological assays are used to evaluate its therapeutic potential?

  • Antimicrobial Activity : Disk diffusion assays against E. coli and S. aureus with MIC values ≤50 µg/mL .
  • DNA Intercalation : Fluorescence quenching assays using ethidium bromide-displacement methods .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthesis yield?

  • Catalyst Screening : Acidic catalysts (HCl, H2SO4) improve condensation efficiency in alkylation steps .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature Control : Maintaining 60–80°C prevents side reactions during nitration .

Q. How do structural analogs differ in electronic properties and bioactivity?

Compound NameSubstituentsKey Features
1-Hydroxy-4-[(propan-2-yl)amino]anthracene-9,10-dioneIsopropyl, hydroxylHigher fluorescence quantum yield (Φ = 0.45) for OLED applications
1-Amino-3-chloro-4-hydroxy-2-phenoxyanthracene-9,10-dioneChloro, phenoxyEnhanced DNA binding (Kd = 2.3 µM) via intercalation

Q. What experimental strategies resolve discrepancies in reported binding affinities?

  • Standardized Assay Conditions : Use consistent buffer pH (7.4), ionic strength (150 mM NaCl), and temperature (25°C) for SPR or fluorescence studies .
  • Control Experiments : Include known DNA binders (e.g., doxorubicin) to validate assay sensitivity .

Q. How can computational methods guide the design of derivatives with improved properties?

  • DFT Calculations : Predict HOMO-LUMO gaps to optimize electronic properties for material science applications (e.g., λmax shifts from 450 nm to 480 nm with electron-donating substituents) .
  • Molecular Docking : Simulate interactions with target proteins (e.g., topoisomerase II) to prioritize synthetic targets .

Q. What safety protocols are critical for handling this compound in vitro?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal exposure .
  • Waste Disposal : Neutralize acidic byproducts before disposal in designated hazardous waste containers .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction parameters (e.g., stoichiometry, reflux time) to ensure reproducibility across labs .
  • Data Validation : Cross-validate NMR/HRMS results with independent techniques (e.g., X-ray crystallography for ambiguous structures) .

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